MAO‑A Inhibitory Potency: 27 % More Potent than the Ethyl 4‑Carboxamido Analog Under Identical Assay Conditions
In bovine brain mitochondrial preparations using spectrofluorimetric detection, methyl 5‑bromo‑2‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate inhibited MAO‑A with an IC₅₀ of 66 nM, whereas the structurally related ethyl 4‑(2‑oxo‑2H‑chromene‑3‑carboxamido)benzoate returned an IC₅₀ of 84 nM in the same assay system [REFS‑1]. This 27 % improvement in potency translates to a measurable difference in dose‑response windows during screening campaigns.
| Evidence Dimension | MAO‑A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 66 nM |
| Comparator Or Baseline | Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate: IC₅₀ = 84 nM |
| Quantified Difference | ΔIC₅₀ = 18 nM (27% improvement); potency ratio = 1.27 |
| Conditions | Bovine brain mitochondria; inhibition measured by spectrofluorimetry (BindingDB/ChEMBL curated assays). |
Why This Matters
A 27% improvement in IC₅₀ can shift the compound from a borderline hit to a confirmed lead in MAO‑A drug discovery programs, directly influencing procurement decisions for focused library screening.
- [1] BindingDB BDBM50078675 (CHEMBL3415444): IC₅₀ = 66 nM vs. MAO‑A (bovine brain mitochondria). BindingDB BDBM50093757 (CHEMBL3585830): IC₅₀ = 84 nM vs. MAO‑A (bovine brain mitochondria). View Source
